Methyl 2-(bromomethyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)thiazole-4-carboxylate typically involves the bromination of methyl thiazole-4-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Methyl 2-(bromomethyl)thiazole-4-carboxylate is employed as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in the formation of complex molecules with potential therapeutic benefits. Additionally, it is used in the development of agrochemicals and other biologically active agents .
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromothiazole-4-carboxylate
- 2-Bromo-4-methylthiazole
- 2-Aminothiazole-4-carboxylate derivatives
Uniqueness
Methyl 2-(bromomethyl)thiazole-4-carboxylate stands out due to its specific bromomethyl group, which provides unique reactivity compared to other thiazole derivatives. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring selective reactivity .
Properties
Molecular Formula |
C6H6BrNO2S |
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Molecular Weight |
236.09 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 |
InChI Key |
SLMFIQGSMLATDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CBr |
Origin of Product |
United States |
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